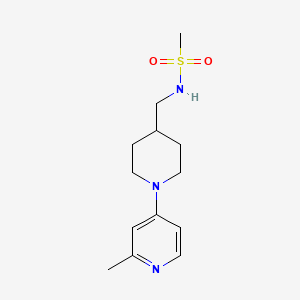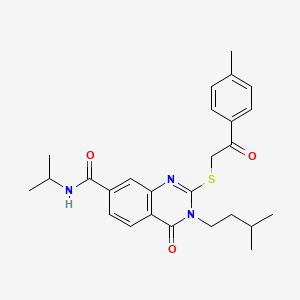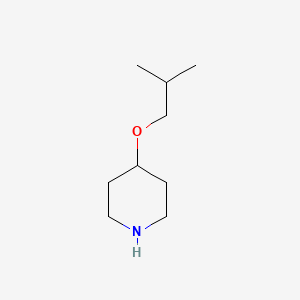
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide, also known as DMHPH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMHPH is a hydroxamic acid derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide inhibits HDAC enzymes by binding to the active site of the enzyme and preventing the removal of acetyl groups from histone proteins. This results in the accumulation of acetylated histones, leading to alterations in gene expression and cellular processes.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. Additionally, 2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to exhibit anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide has several advantages for use in scientific research, including its potent and selective inhibition of HDAC enzymes, as well as its ability to induce various biochemical and physiological effects. However, 2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide also has some limitations, including its potential toxicity and the need for further investigation into its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for research on 2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide, including the development of more potent and selective HDAC inhibitors, the investigation of its potential therapeutic applications in various diseases, and the exploration of its pharmacokinetics and pharmacodynamics. Additionally, the use of 2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide in combination with other drugs or therapies may also be a promising area of investigation.
Synthesis Methods
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide can be synthesized through a multi-step process involving the condensation of 2,5-dimethylaniline with ethyl chloroformate, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide.
Scientific Research Applications
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to exhibit potent and selective inhibition of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been studied extensively for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-8(2)9(5-7)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONUHLZPDNWMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,5-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760912.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2760914.png)



![rac-(1S,4R,7R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2760923.png)
![N-benzyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2760924.png)
![N-(3-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2760926.png)



![2-Cyclopropyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2760932.png)